(R)-(-)-3-Bromo-2-methyl-1-propanol
Overview
Description
®-(-)-3-Bromo-2-methyl-1-propanol is a chiral compound with the molecular formula C4H9BrO. It is a colorless to pale yellow liquid that is used as an intermediate in organic synthesis. The compound is notable for its use in the synthesis of various pharmaceuticals and fine chemicals due to its chiral nature, which allows for the production of enantiomerically pure substances.
Preparation Methods
Synthetic Routes and Reaction Conditions
®-(-)-3-Bromo-2-methyl-1-propanol can be synthesized through several methods. One common approach involves the bromination of ®-2-methyl-1-propanol using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction typically occurs at low temperatures to prevent side reactions and to ensure high yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-(-)-3-Bromo-2-methyl-1-propanol may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and reactors allows for precise control over reaction conditions, leading to consistent product quality. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, is becoming increasingly important in industrial production.
Chemical Reactions Analysis
Types of Reactions
®-(-)-3-Bromo-2-methyl-1-propanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines, to form different derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form alkanes or alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of ®-2-methyl-1-propanol derivatives.
Oxidation: Formation of ®-2-methylpropanal or ®-2-methylpropanoic acid.
Reduction: Formation of ®-2-methyl-1-propanol or ®-2-methylpropane.
Scientific Research Applications
®-(-)-3-Bromo-2-methyl-1-propanol is used in various scientific research applications, including:
Chemistry: As a chiral building block in the synthesis of enantiomerically pure compounds.
Biology: In the study of enzyme-catalyzed reactions and the development of enzyme inhibitors.
Medicine: As an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral purity.
Industry: In the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-(-)-3-Bromo-2-methyl-1-propanol depends on its use and the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, while in oxidation reactions, the hydroxyl group is converted to an aldehyde or carboxylic acid. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
(S)-(+)-3-Bromo-2-methyl-1-propanol: The enantiomer of ®-(-)-3-Bromo-2-methyl-1-propanol, with similar chemical properties but different optical activity.
3-Bromo-2-methyl-1-propanol: The racemic mixture containing both ®- and (S)-enantiomers.
2-Bromo-1-propanol: A similar compound with a different substitution pattern on the carbon chain.
Uniqueness
®-(-)-3-Bromo-2-methyl-1-propanol is unique due to its chiral nature, which allows for the production of enantiomerically pure substances. This is particularly important in the pharmaceutical industry, where the chirality of a compound can significantly impact its biological activity and therapeutic efficacy.
Properties
IUPAC Name |
(2R)-3-bromo-2-methylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrO/c1-4(2-5)3-6/h4,6H,2-3H2,1H3/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBOHRIGZMLNNS-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30439884 | |
Record name | (R)-(-)-3-Bromo-2-methyl-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30439884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93381-28-3 | |
Record name | (R)-(-)-3-Bromo-2-methyl-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30439884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-(-)-3-Bromo-2-methyl-1-propanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (R)-(-)-3-Bromo-2-methyl-1-propanol in organic synthesis?
A1: this compound is a valuable chiral building block used in the synthesis of complex molecules. Its enantiomeric purity allows for the controlled creation of specific stereoisomers, which is crucial in pharmaceutical and fragrance industries where the biological and olfactory properties of molecules are highly dependent on their three-dimensional structure. For example, it was used in the synthesis of both enantiomers of 12-methyl-13-tridecanolide and 14-methyl-15-pentadecanolide (muscolide) [].
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